

In Silico Modeling of 6-Piperidinonicotinic Acid Interactions: A Technical Guide

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Compound of Interest

Compound Name: *6-Piperidinonicotinic acid*

Cat. No.: *B057397*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of **6-Piperidinonicotinic acid**, a versatile scaffold in medicinal chemistry. As a derivative of nicotinic acid featuring a piperidine ring, this compound holds potential for the development of novel kinase inhibitors and receptor modulators.^[1] This document outlines detailed methodologies for computational analysis and subsequent experimental validation, aimed at accelerating the discovery and optimization of drug candidates based on this privileged structure.

Physicochemical Properties and Biological Potential

6-Piperidinonicotinic acid (PubChem CID: 120800-50-2) is a heterocyclic building block with a molecular weight of 206.24 g/mol and the IUPAC name 6-(piperidin-1-yl)pyridine-3-carboxylic acid.^[1] Its structure, combining the features of nicotinic acid and piperidine, makes it a valuable starting point for exploring structure-activity relationships (SAR) in drug design.^[1] Derivatives of nicotinic acid and piperidine have demonstrated a wide range of biological activities, including anticancer, analgesic, and antimicrobial effects, highlighting the therapeutic potential of this compound class.^{[2][3][4]}

Table 1: Physicochemical Properties of **6-Piperidinonicotinic Acid**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	PubChem
Molecular Weight	206.24 g/mol	[1]
IUPAC Name	6-(piperidin-1-yl)pyridine-3-carboxylic acid	[1]
CAS Number	120800-50-2	[1]

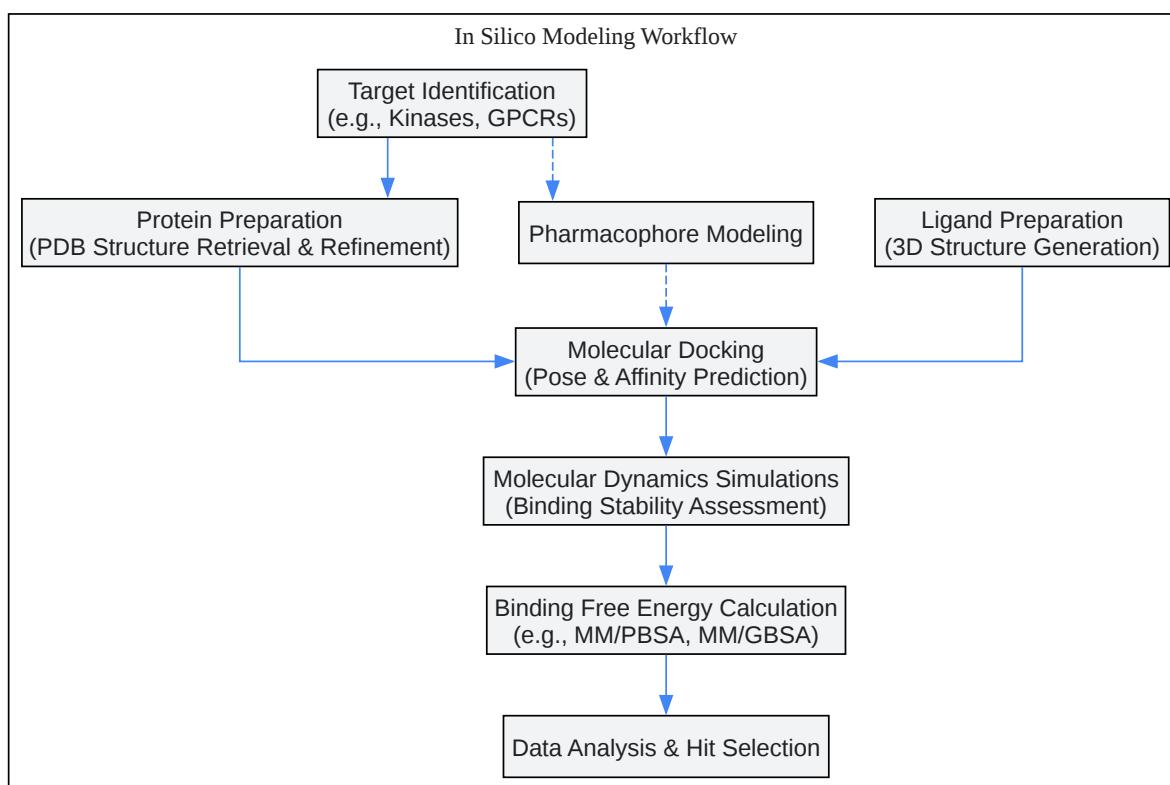
Note: Specific experimental quantitative data such as binding affinities (K_d, K_i) or inhibitory concentrations (IC₅₀) for **6-Piperidinonicotinic acid** against specific targets are not readily available in the public domain. The following table provides illustrative data for related piperidine and nicotinic acid derivatives to demonstrate the type of quantitative information that would be generated and analyzed in a typical drug discovery project.

Table 2: Illustrative Biological Activity of Related Piperidine and Nicotinic Acid Derivatives

Compound Class	Target	Assay Type	Measured Value (IC ₅₀ /K _i)	Reference
Furan-pyrazole piperidine derivatives	Akt1	Enzymatic Assay	0.98 - 709.6 nM	[5]
Piperidine/piperazine-based compounds	Sigma 1 Receptor (S1R)	Radioligand Binding Assay	K _i = 3.2 nM	[6] [7]
Nicotinic acid derivatives	α-amylase	In vitro inhibition assay	Micromolar inhibition	[8]
Nicotinic acid-derived acylhydrazones	Staphylococcus epidermidis	Minimum Inhibitory Concentration (MIC)	1.95 μg/mL	[4]

In Silico Modeling Workflow

The computational investigation of **6-Piperidinonicotinic acid**'s interactions with biological targets follows a multi-step workflow. This process allows for the prediction of binding modes and affinities, guiding the selection and design of compounds for synthesis and experimental testing.



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Figure 1: In Silico Modeling Workflow for **6-Piperidinonicotinic acid**.

Detailed Methodologies for In Silico Modeling

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.^[9] This technique can be used to screen large compound libraries to identify molecules with the desired features for interacting with a target receptor.

Protocol for Ligand-Based Pharmacophore Modeling:

- Training Set Selection: A set of active compounds with known biological activity against the target of interest is selected.
- Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the training set.
- Feature Identification: Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
- Model Generation and Validation: Generate pharmacophore hypotheses and validate them using a test set of known active and inactive compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.^[10] This method is used to estimate the binding affinity and analyze the interactions between the ligand and the active site residues.

Protocol for Molecular Docking:

- Protein Preparation:
 - Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
 - Remove water molecules and any co-crystallized ligands.
 - Add polar hydrogens and assign partial charges.

- Define the binding site or "docking box" around the active site.[11]
- Ligand Preparation:
 - Generate the 3D structure of **6-Piperidinonicotinic acid** or its derivatives.
 - Assign appropriate atom types and charges.
- Docking Simulation:
 - Use a docking program (e.g., AutoDock, Glide) to sample different conformations and orientations of the ligand within the binding site.[12][13]
 - Score the generated poses based on a scoring function that estimates the binding free energy.
- Analysis of Results:
 - Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.
 - Visualize the protein-ligand complex to understand the binding mode.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the predicted binding pose from molecular docking.[14]

Protocol for Protein-Ligand MD Simulation:

- System Preparation:
 - Use the best-docked pose of the **6-Piperidinonicotinic acid** derivative in complex with the target protein.
 - Solvate the complex in a water box with appropriate ions to neutralize the system.[15]
- Simulation Parameters:

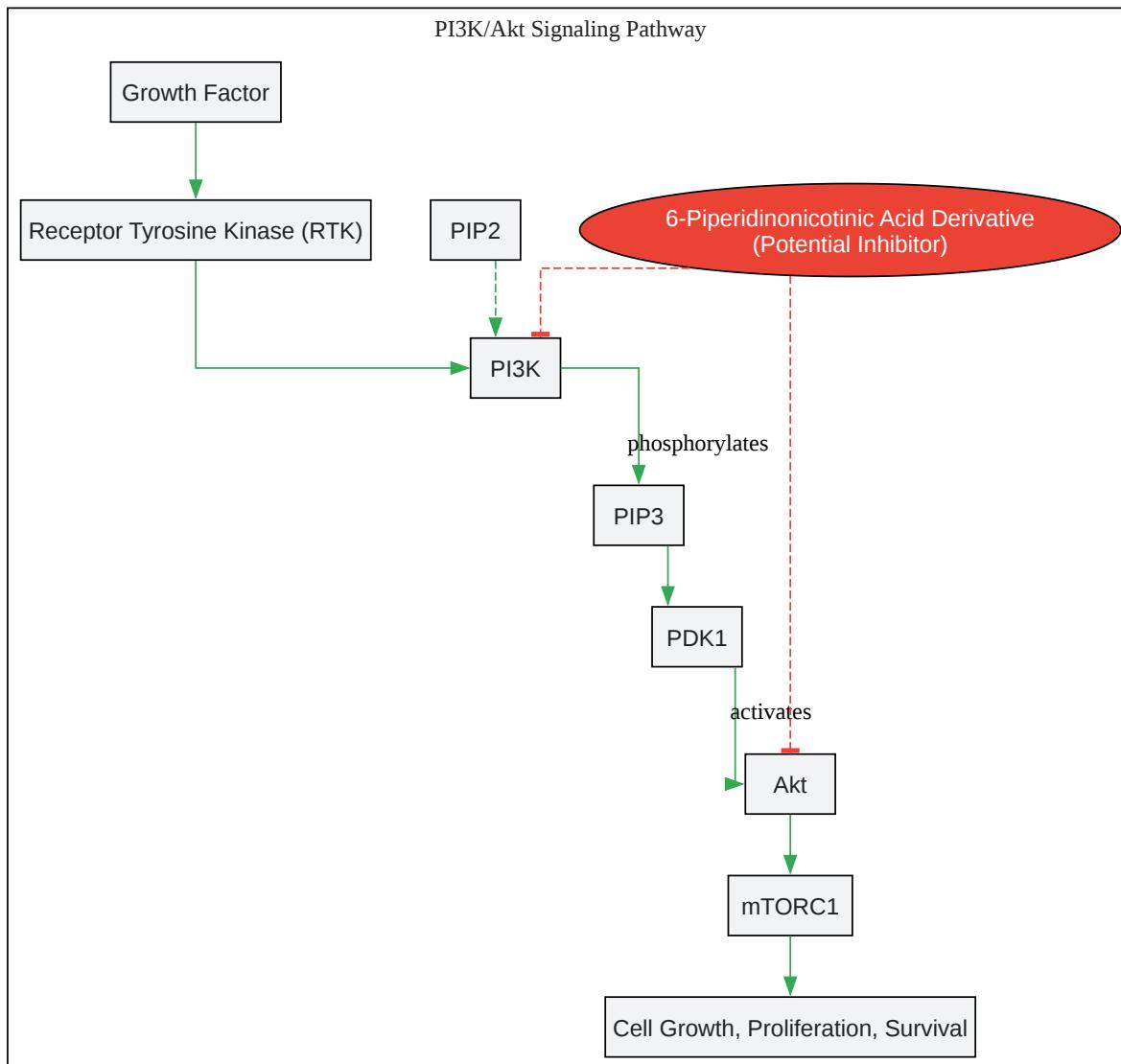
- Choose a suitable force field (e.g., CHARMM, AMBER) for the protein and ligand.
- Define simulation parameters such as temperature, pressure, and simulation time (typically nanoseconds).
- Simulation Execution:
 - Perform energy minimization to remove steric clashes.
 - Gradually heat the system to the desired temperature (NVT equilibration).
 - Equilibrate the system at constant pressure (NPT equilibration).
 - Run the production MD simulation for the desired length of time.[\[15\]](#)
- Trajectory Analysis:
 - Analyze the trajectory to assess the stability of the complex, calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
 - Examine the persistence of key intermolecular interactions over time.

Potential Signaling Pathways

Given its structural motifs, **6-Piperidinonicotinic acid** derivatives are likely to modulate key cellular signaling pathways implicated in various diseases. As potential kinase inhibitors or receptor modulators, the following pathways are of particular interest for investigation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[\[16\]](#) Its dysregulation is frequently observed in cancer, making it a prime target for inhibitor development.

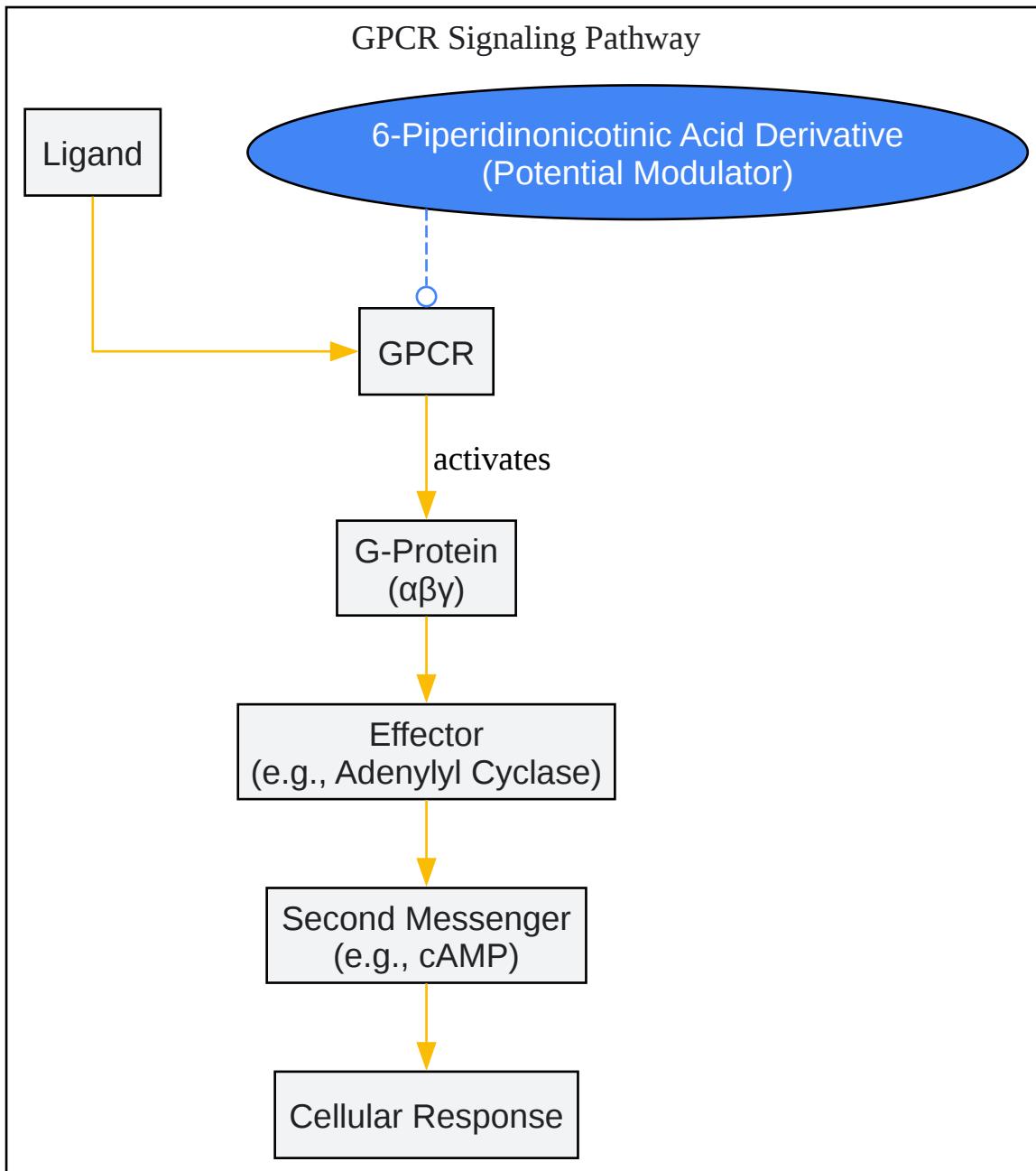


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Figure 2: Potential Inhibition of the PI3K/Akt Pathway.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes and are major drug targets.[\[17\]](#)[\[18\]](#)



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Figure 3: Potential Modulation of GPCR Signaling.

Experimental Protocols for In Vitro Validation

Following in silico predictions, experimental validation is essential to confirm the biological activity of the designed compounds.

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of inhibitors to the kinase active site.[\[19\]](#)[\[20\]](#)

Protocol:

- Reagent Preparation:
 - Prepare a 1X Kinase Buffer A solution.
 - Prepare serial dilutions of the **6-Piperidinonicotinic acid** derivative (test compound).
 - Prepare a solution containing the target kinase and a europium-labeled anti-tag antibody.
 - Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.
- Assay Procedure (384-well plate):
 - Add 5 µL of the test compound dilutions to the assay wells.
 - Add 5 µL of the kinase/antibody mixture.
 - Add 5 µL of the tracer solution to initiate the binding reaction.
 - Incubate the plate for 1 hour at room temperature.
- Data Acquisition and Analysis:
 - Read the plate on a fluorescence plate reader capable of time-resolved FRET.
 - Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (europium).

- Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.[21]

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[22][23]

Protocol (Filtration-based):

- Reagent Preparation:
 - Prepare cell membranes expressing the target receptor.
 - Prepare an assay buffer.
 - Prepare a solution of a known radioligand for the target receptor at a concentration near its K_d .
 - Prepare serial dilutions of the **6-Piperidinonicotinic acid** derivative (unlabeled competitor).
- Binding Reaction:
 - In a 96-well filter plate, combine the cell membranes, radioligand, and competitor compound at various concentrations.
 - Incubate the mixture to allow binding to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to separate bound from free radioligand.
 - Add scintillation cocktail to the wells.
 - Count the radioactivity in each well using a scintillation counter.
- Data Analysis:

- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a one-site competition model to determine the IC_{50} , which can then be used to calculate the inhibition constant (K_i).

Cell-Based Functional Assay

Cell-based assays are crucial for determining the effect of a compound on cellular signaling pathways in a more physiologically relevant context.[\[24\]](#)[\[25\]](#)

Protocol (GPCR-mediated cAMP Assay):

- Cell Culture and Plating:
 - Culture a cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).
 - Plate the cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with serial dilutions of the **6-Piperidinonicotinic acid** derivative for a specified time.
 - Include a known agonist or antagonist as a positive control.
- cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP assay).[\[26\]](#)
- Data Analysis:
 - Normalize the data and plot the cAMP response against the compound concentration.
 - Determine the EC_{50} (for agonists) or IC_{50} (for antagonists) from the dose-response curve.

Conclusion

The in silico modeling of **6-Piperidinonicotinic acid** and its derivatives offers a powerful, rational approach to drug discovery. By combining techniques such as pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can efficiently screen and prioritize compounds with a high likelihood of biological activity. The subsequent experimental validation through targeted in vitro assays is critical to confirm these computational predictions and to elucidate the mechanism of action. This integrated workflow, as outlined in this guide, provides a robust framework for the development of novel therapeutics based on the promising **6-Piperidinonicotinic acid** scaffold.

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